(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid
Overview
Description
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a cyclopentene ring with an amino group at the 4-position and a carboxylic acid group at the 2-position. Its unique stereochemistry, denoted by the (1S,4R) configuration, makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid typically involves several steps. One common method starts with the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired (1S,4R) isomer using specific microorganisms or enzymes that can utilize the intermediate as a sole carbon and/or nitrogen source .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using safer and more cost-effective reagents. For example, a method involving the use of methanol and thionyl chloride instead of hydrochloric acid has been developed. This approach reduces the risk of handling hazardous gases and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include various substituted cyclopentene derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of antiviral drugs, such as those used to treat influenza.
Industry: The compound is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
4-Aminocyclopent-2-enecarboxylic acid: A compound with similar structure but without specific stereochemistry.
Uniqueness
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid is unique due to its specific (1S,4R) configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its role as an intermediate in the synthesis of chiral drugs and other biologically active molecules .
Properties
IUPAC Name |
(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHZFWYUPZZKL-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907765 | |
Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102579-72-6, 168471-40-7 | |
Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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